(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one
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Overview
Description
(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one typically involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-fluorophenyl)acrylate
- (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Trifluoromethylcinnamanilide derivatives
Uniqueness
(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one is unique due to its specific combination of a fluorophenyl group and a hydroxyimino group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
395-07-3 |
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Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2E)-1-(3-fluorophenyl)-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C9H8FNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3/b11-6+ |
InChI Key |
SDSXKVZLGFKRJO-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(=NO)C(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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